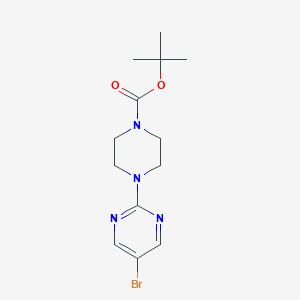
4-(Pyridin-3-yl)but-3-yn-1-ol
Overview
Description
4-(Pyridin-3-yl)but-3-yn-1-ol is an organic compound with a molecular formula of C7H8NO. It is a colorless liquid and is insoluble in water. This compound is found in many natural products such as essential oils and is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been studied extensively for its biological activities, including its potential use in the treatment of various diseases.
Scientific Research Applications
OLED Applications
- Sky-Blue-Emitting Ir(III) Phosphors: A study by Chang et al. (2013) discusses the synthesis of new heteroleptic Ir(III) metal complexes using pyrimidine chelates, including derivatives of 4-(Pyridin-3-yl)but-3-yn-1-ol, for application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Coordination Chemistry
- Ru Complexes for Water Oxidation: Zong and Thummel (2005) reported the synthesis of dinuclear complexes using 4-substituted pyridine, demonstrating their application in water oxidation (Zong & Thummel, 2005).
- Pt(II) Phosphors: Huang et al. (2013) synthesized Pt(II) complexes with chelates derived from compounds like this compound, examining their photophysical properties and applications in OLEDs (Huang et al., 2013).
Molecular Recognition and Supramolecular Chemistry
- Saccharide Recognition: Abe et al. (2008) explored co-oligomers involving 4-pyridinol, which undergoes transformation due to saccharide recognition, indicating potential in molecular recognition applications (Abe et al., 2008).
Structural Analysis
- Crystal and Molecular Structure Studies: Naveen et al. (2016) conducted a detailed analysis of the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which provides insights into the structural aspects of related compounds (Naveen et al., 2016).
Enzymatic Applications
- Kinetic Resolution: Nguyen et al. (2010) examined the kinetic resolution of tertiary alcohols including 2-(pyridin-x-yl)but-3-yn-2-ols, revealing the potential of these compounds in enzymatic processes (Nguyen et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-pyridin-3-ylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWACVFJDRATJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



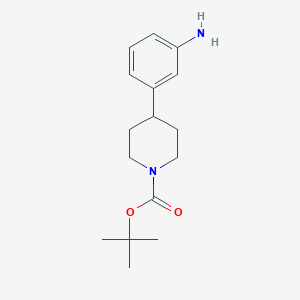
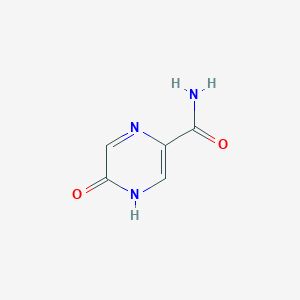
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)


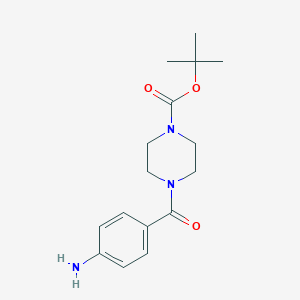
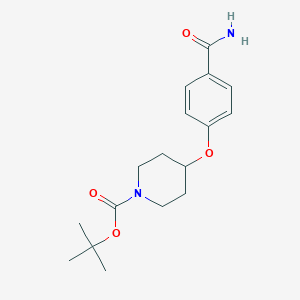
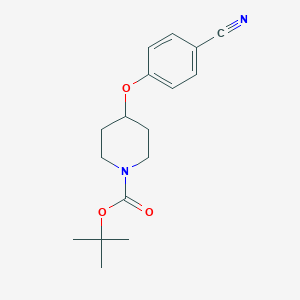
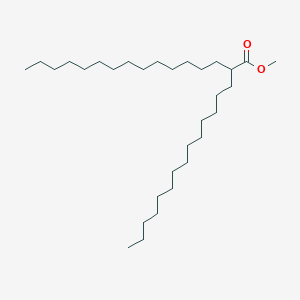
![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)
